molecular formula C16H13BrO2 B564792 (R)-Bromoenol lactone

(R)-Bromoenol lactone

Cat. No.: B564792
M. Wt: 317.18 g/mol
InChI Key: BYUCSFWXCMTYOI-HBIYDYFMSA-N
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Description

®-Bromoenol lactone is a chemical compound that belongs to the class of lactones, which are cyclic esters This compound is particularly interesting due to its unique structure and potential applications in various fields of science and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Bromoenol lactone typically involves the cyclization of hydroxy acids or their derivatives. One common method is the oxidative lactonization of diols using a catalytic amount of TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) and PhI(OAc)2 (Iodobenzene diacetate) as the stoichiometric oxidant . This method is efficient and provides good yields of the desired lactone.

Industrial Production Methods

Industrial production of lactones, including ®-Bromoenol lactone, often involves the use of acid catalysts such as inorganic acids, sulfonic acid, p-toluenesulfonic acid, and pyridine p-toluenesulfonate . These catalysts facilitate the cyclization of hydroxy acids to form the lactone ring. The process is scalable and can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

®-Bromoenol lactone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

    Reduction: Reduction reactions can convert the lactone to its corresponding alcohol.

    Substitution: The bromine atom in ®-Bromoenol lactone can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of ®-Bromoenol lactone include oxidizing agents like TEMPO and PhI(OAc)2, reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized lactones, while reduction typically produces the corresponding alcohol .

Mechanism of Action

The mechanism of action of ®-Bromoenol lactone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Bromoenol lactone is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(3R,6E)-6-(bromomethylidene)-3-naphthalen-1-yloxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrO2/c17-10-12-8-9-15(16(18)19-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-7,10,15H,8-9H2/b12-10+/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUCSFWXCMTYOI-HBIYDYFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CBr)OC(=O)C1C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=C\Br)/OC(=O)[C@H]1C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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